molecular formula C9H6N4 B13689768 [1,2,4]Triazolo[3,4-a][2,6]naphthyridine

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine

Cat. No.: B13689768
M. Wt: 170.17 g/mol
InChI Key: ZCVDJMVLHBQMHG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with naphthyridine precursors. For example, heating hydrazino-7-isopropyl-3-chloro-5,6,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile with triethyl orthoformate can produce the desired triazolo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-naphthyridine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of reactive oxygen species and modulate the activity of enzymes involved in inflammation . The compound’s ability to interact with various receptors and enzymes makes it a versatile pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a][2,6]naphthyridine

InChI

InChI=1S/C9H6N4/c1-3-10-5-7-2-4-13-6-11-12-9(13)8(1)7/h1-6H

InChI Key

ZCVDJMVLHBQMHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C3=NN=CN3C=C2

Origin of Product

United States

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